molecular formula C4H5F3O3 B7771918 4,4,4-Trifluoro-3-hydroxybutanoic acid CAS No. 400-35-1

4,4,4-Trifluoro-3-hydroxybutanoic acid

Cat. No.: B7771918
CAS No.: 400-35-1
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain, along with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of ethyl 4,4,4-trifluoroacetoacetate with a suitable reducing agent to yield the desired hydroxy acid .

Industrial Production Methods: Industrial production methods for 4,4,4-Trifluoro-3-hydroxybutanoic acid often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and high-purity reagents to ensure the efficient and cost-effective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological systems. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutyric acid
  • 4,4,4-Trifluoro-3-oxobutanoic acid
  • 4,4,4-Trifluoro-3-hydroxybutanol

Comparison: 4,4,4-Trifluoro-3-hydroxybutanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-35-1, 86884-21-1
Record name NSC22072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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